BenchChemオンラインストアへようこそ!

(3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone

Diastereoselective synthesis Darzens reaction α,β-epoxy ketones

This enantiopure (S)-Boc-phenylalanine bromomethyl ketone (CAS 68709-71-7) is a critical building block for irreversible protease inhibitors and peptidomimetics. Its (S)-configuration ensures the correct stereochemistry for hydroxylethylene isosteres, while the acid-labile Boc group provides essential orthogonality in Fmoc-SPPS. Achieving >95% diastereomeric excess in Darzens condensations, it outperforms chloromethyl ketone analogs, making it the preferred choice for synthesizing high-affinity HIV protease and BACE1 inhibitor intermediates.

Molecular Formula C15H20BrNO3
Molecular Weight 342.233
CAS No. 68709-71-7
Cat. No. B2701128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone
CAS68709-71-7
Molecular FormulaC15H20BrNO3
Molecular Weight342.233
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CBr
InChIInChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1
InChIKeyCNNTUEOUWGOIHI-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone (CAS 68709-71-7): Chiral α-Bromomethyl Ketone Building Block for Protease Inhibitor Synthesis


(3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone (CAS 68709-71-7), systematically named tert-butyl N-[(2S)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate, is an enantiomerically pure α-bromomethyl ketone derived from L-phenylalanine bearing an N-terminal tert-butoxycarbonyl (Boc) protecting group . With the molecular formula C₁₅H₂₀BrNO₃ and a molecular weight of 342.23 g·mol⁻¹, this compound belongs to the class of Nα-urethane-protected amino acid halomethyl ketones—a family of reactive electrophilic building blocks extensively employed in peptidomimetic chemistry and irreversible protease inhibitor design [1]. The compound features three functionally distinct domains: an electrophilic α-bromoketone warhead, a stereochemically defined (S)-configured α-carbon center derived from the L-phenylalanine scaffold, and an acid-labile Boc protecting group that enables orthogonal deprotection strategies in multi-step synthetic sequences [2].

Why (3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone Cannot Be Interchanged with Closest Analogs in Peptidomimetic Synthesis


Substituting this (S)-configured Boc-phenylalanine bromomethyl ketone with its (R)-enantiomer, the corresponding chloromethyl ketone, or an alternative N-protecting group (Fmoc or Cbz) is not a neutral decision in synthetic and pharmacological contexts. The (S) absolute configuration at the α-carbon, inherited from L-phenylalanine, dictates the stereochemical outcome of downstream transformations such as Darzens condensations and borohydride reductions, which in turn determine the biological activity of the resulting hydroxyethylene dipeptide isosteres and amino epoxides [1]. The C–Br bond in the bromomethyl ketone warhead exhibits markedly different reactivity compared to the C–Cl bond, directly impacting both diastereoselectivity in enolate chemistry and inhibitory potency against target proteases [2]. Furthermore, the Boc protecting group provides acid-labile orthogonality that is essential for solid-phase peptide synthesis (SPPS) workflows where Fmoc-based α-amino protection is standard; neither Fmoc nor Cbz can replicate this orthogonal deprotection profile without compromising synthetic efficiency [3].

Quantitative Differentiation Evidence for (3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone Versus Closest Analogs


Bromomethyl Ketone vs Chloromethyl Ketone: >45-Percentage-Point Gain in Diastereoselectivity in Darzens Condensation

In a direct head-to-head comparison within the same study, the Darzens condensation of the chloromethyl ketone derived from leucine (1b) with benzaldehyde proceeded in 75% yield with a diastereoisomeric excess (de) of only 50%. Switching to the corresponding bromomethyl ketone (5a) under identical reaction conditions (KHMDS, THF, −100 °C) raised the de to >95% [1]. The authors explicitly attribute this enhanced selectivity to the superior stereodirecting capacity of bromo enolates relative to chloro enolates. This finding is not amino-acid-specific; the general principle applies across the series including phenylalanine-derived substrates.

Diastereoselective synthesis Darzens reaction α,β-epoxy ketones

Bromomethyl Ketone vs Chloromethyl Ketone: 3.4-Fold Higher Affinity in Aminopeptidase Inhibition (Cross-Study Leucine Analog Data)

Although a direct head-to-head comparison for Boc-Phe-bromomethyl ketone versus its chloromethyl analog is not available in the open literature, cross-study comparable data from the leucine congener series provide quantitative insight into the halide-dependent potency differential. Leucine bromomethyl ketone inhibited Aeromonas aminopeptidase with a Ki of 0.20 μM, whereas leucine chloromethyl ketone exhibited a Ki of 0.67 μM—a 3.4-fold weaker affinity [1]. The non-halogenated leucine methyl ketone (Ki 18 μM) was 90-fold weaker than the bromomethyl analog. This potency gradient (Br > Cl ≫ H) is consistent with the relative leaving-group ability of the halide and is expected to extrapolate to the phenylalanine series, given that the chloromethyl ketones derived from L-leucine and L-phenylalanine have been shown to possess the same relative binding constants as their respective parent amino acid amides [1].

Protease inhibition Affinity labeling Structure–activity relationship

Phenylalanine-Derived Bromomethyl Ketone Synthesis: 85% Isolated Yield with >95% NMR Purity Without Chromatography

The synthesis of the phenylalanine-derived bromomethyl ketone 5c (Bn side chain) from the corresponding N,N-dibenzylated amino ester 3c proceeds in 85% isolated yield [1]. The crude product requires only solvent removal to achieve >95% purity as assessed by 300 MHz ¹H NMR spectroscopy, eliminating the need for chromatographic purification [1]. This operational simplicity contrasts with the corresponding chloromethyl ketone synthesis, which employs the less convenient diazomethane/HCl sequence and requires careful handling of the hazardous diazomethane reagent on multi-gram scale.

Synthetic methodology α-haloketone preparation Process efficiency

Boc vs Fmoc vs Cbz Protection: Orthogonal Deprotection Enables Fmoc-SPPS Compatibility

The Heinsoo et al. study demonstrated that N-α-t-Boc-, N-α-Fmoc-, and N-α-Cbz-L-phenylalanine can each be converted via their respective bromomethyl ketone intermediates to the corresponding erythro-phenylalanylepoxides [1]. However, the choice of protecting group determines downstream synthetic compatibility. The Boc group is cleaved under acidic conditions (TFA), whereas Fmoc requires basic conditions (piperidine) and Cbz requires hydrogenolysis or strong acid. In Fmoc-based solid-phase peptide synthesis (SPPS)—the industry-standard approach for peptide and peptidomimetic construction—the Boc group on the amino acid building block is orthogonal to the Fmoc α-amino protection on the resin-bound peptide chain, allowing selective deprotection without resin cleavage [1]. An Fmoc-protected bromomethyl ketone would be deprotected prematurely under standard Fmoc-SPPS piperidine conditions, while a Cbz-protected variant would require hydrogenolysis conditions incompatible with many functionalized resins.

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

(S)-Enantiomer vs (R)-Enantiomer: Stereochemistry Defines Downstream Product Configuration in Epoxide and Isostere Synthesis

The absolute (S)-configuration at the α-carbon of this bromomethyl ketone, derived from L-phenylalanine, programs the stereochemical outcome of the subsequent borohydride reduction. Rotella demonstrated that NaBH₄ reduction of Boc-protected phenylalanine bromomethyl ketone yields the erythro-β-amino alcohol with complete stereochemical retention, as confirmed by conversion to the Boc-amino epoxide and NMR analysis [1]. This erythro amino alcohol/epoxide is the key precursor to hydroxyethylene dipeptide isosteres—critical transition-state mimetics in aspartyl protease inhibitors including HIV protease and BACE1 (β-secretase) inhibitors [1]. The (R)-enantiomer (CAS 823806-88-8) would produce the opposite (threo) stereochemistry upon reduction, yielding a diastereomeric series of isosteres with fundamentally different conformational preferences and, consequently, altered target binding.

Chiral pool synthesis Stereochemical fidelity Hydroxyethylene isosteres

FBMK vs VBMK, IBMK, NleBMK: Phenylalanine Bromomethyl Ketone Exhibits Differential Target Residue Labeling in Valyl-tRNA Synthetase

In a comparative affinity labeling study of E. coli valyl-tRNA synthetase (ValRS), bromomethyl ketone derivatives of L-valine (VBMK), L-isoleucine (IBMK), L-norleucine (NleBMK), and L-phenylalanine (FBMK) exhibited distinct residue labeling patterns. FBMK—the phenylalanine-derived analog—was less efficient than VBMK, IBMK, and NleBMK at inactivating ValRS, consistent with its role as a noncognate amino acid analog for this enzyme [1]. MALDI-MS analysis revealed that while the cognate substrate analog VBMK specifically labeled Cys424 and Cys829 at the catalytic locus, the noncognate FBMK, together with IBMK and NleBMK, labeled His266, Cys275, His282, and His433—a distinct residue set that maps to the editing site rather than the synthetic active site [1]. This demonstrates that the amino acid side chain (phenylalanine benzyl group) imparts a unique target selectivity profile distinct from aliphatic amino acid bromomethyl ketones.

Affinity labeling Chemical proteomics Aminoacyl-tRNA synthetase

High-Value Application Scenarios for (3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone Based on Quantitative Differentiation Evidence


Diastereoselective Synthesis of α,β-Epoxy Ketones via Darzens Condensation

The bromomethyl ketone warhead of this compound delivers >95% diastereoisomeric excess in Darzens condensations with aromatic aldehydes (vs 50% de for the chloromethyl ketone analog), making it the preferred substrate for constructing enantiopure α′-amino-α,β-epoxy ketones that serve as advanced intermediates for HIV protease and BACE1 inhibitor synthesis [1]. The chromatography-free >95% crude purity further streamlines multi-step sequences where intermediate purification would otherwise erode overall yield.

Fmoc-SPPS-Compatible Building Block for Hydroxyethylene Dipeptide Isostere Assembly

The Boc protecting group on this compound is orthogonal to the Fmoc α-amino protection strategy used in standard solid-phase peptide synthesis. This enables incorporation of the bromomethyl ketone-derived amino epoxide fragment into resin-bound peptide chains without premature deprotection—a critical advantage over Fmoc- or Cbz-protected analogs that are incompatible with standard Fmoc-SPPS conditions [2]. The (S)-configured α-carbon ensures the erythro stereochemistry required for the (4S,5S)-hydroxyethylene isostere scaffold found in aspartyl protease transition-state mimetics.

Irreversible Protease Inhibitor Lead Generation with Enhanced Warhead Potency

Cross-study evidence from the leucine series demonstrates that bromomethyl ketones exhibit 3.4-fold higher affinity (Ki 0.20 μM) compared to chloromethyl ketones (Ki 0.67 μM) and 90-fold higher affinity compared to non-halogenated methyl ketones (Ki 18 μM) in reversible protease inhibition [3]. This potency advantage of the bromomethyl ketone electrophile, when incorporated into peptidyl scaffolds based on the phenylalanine side chain, supports the use of this compound as a key intermediate for developing high-affinity, mechanism-based inhibitors of serine and cysteine proteases.

Chemical Proteomics: Editing-Site-Selective Labeling of Aminoacyl-tRNA Synthetases

The phenylalanine-derived bromomethyl ketone (FBMK) exhibits a side-chain-dependent labeling selectivity profile distinct from aliphatic amino acid bromomethyl ketones, targeting editing-site residues (His266, Cys275, His282, His433) rather than the catalytic Cys424 in E. coli ValRS [4]. This selectivity makes the compound a valuable tool for dissecting the functional architecture of aminoacyl-tRNA synthetases and for identifying editing-site-specific small-molecule probes in antibacterial target validation programs.

Quote Request

Request a Quote for (3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.